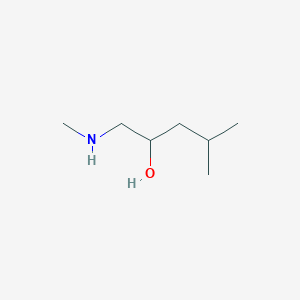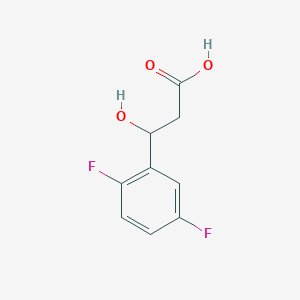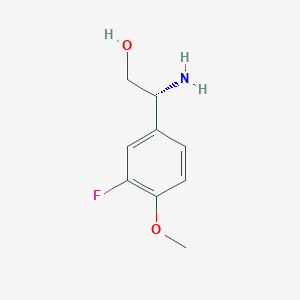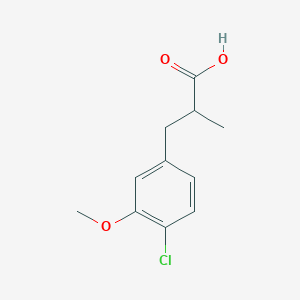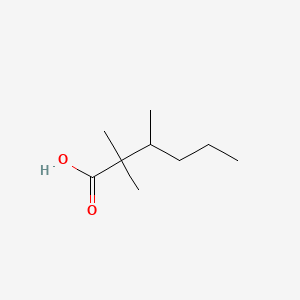![molecular formula C12H20O B15322857 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H20O . It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of research, including synthetic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane structure is introduced via a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halides, ethers.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly those with rigid bicyclic structures.
Biology:
Biological Probes: The compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in designing molecules with specific spatial configurations.
Industry:
Materials Science: The rigidity and stability of the bicyclo[2.2.1]heptane structure make this compound useful in the development of new materials with desirable mechanical properties.
作用机制
The mechanism of action of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.
相似化合物的比较
- Bicyclo[2.2.1]heptane-2-methanol
- 2-Norbornanemethanol
- 2-(Hydroxymethyl)bicyclo[2.2.1]heptane
Comparison:
- Structural Uniqueness: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties.
- Reactivity: The combination of these two structural motifs results in unique reactivity patterns, making it a valuable compound for synthetic and mechanistic studies.
属性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11,13H,1-8H2 |
InChI 键 |
MULMEIGHVXCWKC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2CC3(CC3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




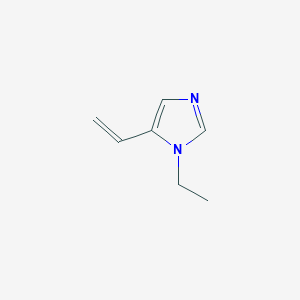
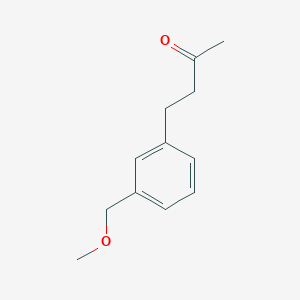
![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
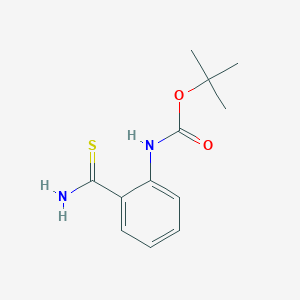

![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)
